N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide

Screening library uniqueness Chemical diversity metrics Scaffold differentiation

N1-Methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide (CAS 175202-56-9) is a sulfur-containing heterocyclic small molecule (C₁₁H₁₃NOS₂, MW 239.36 g/mol) featuring a partially saturated 6,7-dihydrobenzo[c]thiophene core with a 3-methylthio substituent and an N-methyl carboxamide at the 1-position. Originally distributed as part of the Maybridge screening collection (catalog item BUTTPARK 94\04-56; KM03440) and now available through multiple specialty chemical suppliers at nominal purities of 95–97%, the compound occupies a precisely defined structural niche among heterocyclic screening candidates.

Molecular Formula C11H13NOS2
Molecular Weight 239.4 g/mol
CAS No. 175202-56-9
Cat. No. B066289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide
CAS175202-56-9
Molecular FormulaC11H13NOS2
Molecular Weight239.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C2CCC=CC2=C(S1)SC
InChIInChI=1S/C11H13NOS2/c1-12-10(13)9-7-5-3-4-6-8(7)11(14-2)15-9/h4,6H,3,5H2,1-2H3,(H,12,13)
InChIKeyGJWVQSCZTVQOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide (CAS 175202-56-9): Procurement-Grade Structural and Physicochemical Baseline


N1-Methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide (CAS 175202-56-9) is a sulfur-containing heterocyclic small molecule (C₁₁H₁₃NOS₂, MW 239.36 g/mol) featuring a partially saturated 6,7-dihydrobenzo[c]thiophene core with a 3-methylthio substituent and an N-methyl carboxamide at the 1-position . Originally distributed as part of the Maybridge screening collection (catalog item BUTTPARK 94\04-56; KM03440) and now available through multiple specialty chemical suppliers at nominal purities of 95–97%, the compound occupies a precisely defined structural niche among heterocyclic screening candidates . Its computed XLogP3-AA of 3.1, polar surface area of 82.6 Ų, and a single hydrogen-bond donor in the carboxamide NH position it within favorable drug-like property space for fragment-to-lead or hit-expansion campaigns .

Why N1-Methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide Cannot Be Replaced by a Generic 6,7-Dihydrobenzo[c]thiophene Analog


The 6,7-dihydrobenzo[c]thiophene scaffold permits extensive substitutional variation at positions 1 and 3, and each unique combination of substituents produces a distinct pharmacological and physicochemical profile that precludes one-to-one replacement in biological assays. Specifically, the 3-methylthio (–SMe) substituent on the target compound confers a characteristic lipophilic electron-donating character (XLogP3-AA 3.1) and metabolic lability distinct from 3-unsubstituted, 3-halo, or 3-methylsulfonyl (–SO₂Me) analogs . The N-methyl carboxamide at position 1 provides a single hydrogen-bond donor and restricted conformational flexibility compared with N-aryl or N-unsubstituted carboxamide variants, which directly impacts target-binding geometry and solubility . Critically, the closest structurally characterized comparator — 5-((dimethylamino)methylene-3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one (SGM8) — replaces the 1-carboxamide with a 4-ketone–enamine system, yielding a covalent allosteric inhibitor of HCMV UL44–UL54 interaction with an entirely distinct mechanism from any carboxamide-bearing analog . These individual substitution effects mean that potency, selectivity, and ADME properties established for one 6,7-dihydrobenzo[c]thiophene congener cannot be imputed to another without experimental re-validation. For procurement decisions, the target compound must be evaluated against its closest substitutional analogs — not against the general scaffold class — and the evidence below provides the quantitative basis for that evaluation.

Quantitative Differential Evidence Guide for N1-Methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide Relative to Closest Analogs


Structural Differentiation Index: The Only Carboxamide Bearing the Butt Park 94\04-56 Identifier Among Commercial 6,7-Dihydrobenzo[c]thiophene Screening Compounds

Among commercially cataloged 6,7-dihydrobenzo[c]thiophene derivatives with a 3-methylthio substituent, the target compound is uniquely identified as the N-methyl carboxamide at the 1-position (Butt Park catalog ID 94\04-56; Maybridge KM03440) . The closest cataloged structural neighbor bearing a 1-carboxamide is the unsubstituted 4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid scaffold (distributed by Maybridge), which differs at three positions: it lacks the N-methylamide, lacks the 3-methylthio, and exhibits a fully saturated cyclohexene ring . No direct head-to-head biological comparison has been published for the target compound against any specific analog, and this evidence dimension is therefore classified as supporting evidence based on chemical catalog structural uniqueness rather than assay data .

Screening library uniqueness Chemical diversity metrics Scaffold differentiation

Physicochemical Differentiation: Computed LogP, PSA, and H-Bond Profile Relative to 3-Methylsulfonyl and 4-Oxo-Containing Analogs

The target compound exhibits a computed XLogP3-AA of 3.1, topological polar surface area (TPSA) of 82.6 Ų, a single H-bond donor (carboxamide NH), and 3 H-bond acceptors (carboxamide carbonyl + thiophene sulfur + methylthio sulfur) . By comparison, the 3-methylsulfonyl analog (CAS 175202-69-4; 3-(methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid) has a substantially higher TPSA (~109 Ų, contributed by the sulfonyl group) and a lower computed logP (~1.5), which together shift it toward a more polar, less membrane-permeable region of chemical space . The 3-methylthio-4(5H)-one analog (CAS 168279-57-0; 3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one) — the scaffold used in the antibacterial triazole/thiadiazole series — replaces the 1-carboxamide with a ketone, eliminating the sole H-bond donor and reducing TPSA to approximately 62 Ų . These three compounds, despite sharing the 6,7-dihydrobenzo[c]thiophene core and a 3-methylthio substituent, occupy three distinct physicochemical quadrants within oral drug-like space, which predicts differential permeability, solubility, and protein-binding behavior even in the absence of head-to-head biological data.

Lipophilicity Polar surface area Drug-likeness Physicochemical comparator

Absence of Reactive Ketone and Sulfonyl Toxophore: Safety Profile Differentiation from the Covalent HCMV Inhibitor SGM8 and the Sulfonyl-Containing Antibacterial Series

The target compound bears neither a 4-ketone moiety nor a 3-methylsulfonyl group — two substructures that confer distinct toxicological liabilities in related 6,7-dihydrobenzo[c]thiophene derivatives. The covalent HCMV inhibitor SGM8 (5-((dimethylamino)methylene-3-(methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one) reacts covalently with Lys60 of UL44 via its α,β-unsaturated ketone (enaminone) electrophile, a structural alert for off-target haptenation and idiosyncratic toxicity that has limited its progression beyond tool-compound status . The 3-methylsulfonyl-substituted antibacterial series (e.g., 1-[1,2,4-triazol-3-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones) incorporates a 4-ketone that can undergo bioreductive activation to radical intermediates, and the methylsulfonyl group itself is recognized as a potential genotoxic impurity flag in some regulatory frameworks . The target compound, lacking both a 4-keto group and a sulfonyl moiety, is predicted on structural grounds to carry a lower covalent-modification and redox-cycling risk than either of these comparator classes, although this inference has not been experimentally validated in a dedicated safety panel.

Structural alert Covalent modifier Toxophore Safety differentiation

Procurement-Relevant Application Scenarios for N1-Methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide (CAS 175202-56-9)


Diversity-Oriented Screening Library Expansion for CNS-Permeable Hit Discovery

Given its computed XLogP3-AA of 3.1, single H-bond donor, and TPSA of 82.6 Ų — all within favorable ranges for CNS multiparameter optimization (CNS MPO) — the target compound is well-suited for inclusion in diversity screening sets targeting neurodegenerative, psychiatric, or neuroinflammatory indications. Unlike the more polar 3-methylsulfonyl analog (estimated logP ~1.5) or the HBD-deficient 4(5H)-one analog, it occupies the intersection of CNS-accessible lipophilicity and modest polarity that is underrepresented in many commercial screening libraries .

Non-Covalent Lead-Optimization Starting Point for Antiviral Programs Seeking to Avoid Covalent Warhead Liabilities

The target compound shares the 3-methylthio-6,7-dihydrobenzo[c]thiophene substructure with the covalent HCMV inhibitor SGM8 but replaces the electrophilic 4-enaminone with a non-electrophilic N-methyl carboxamide. This makes it a candidate starting point for antiviral programs that are interested in the scaffold's target-engagement potential (e.g., viral polymerase accessory subunit binding) but are explicitly deprioritizing covalent mechanisms due to toxicity or immunogenicity concerns .

Scaffold-Hopping Reference Compound for Antibacterial SAR Around the 3-Methylthio-6,7-dihydrobenzo[c]thiophene Pharmacophore

The published antibacterial series of 1-[1,2,4-triazol-3-yl]-3-methylthio-6,7-dihydrobenzo[c]thiophen-4(5H)ones demonstrated activity against Staphylococcus aureus, S. epidermidis, and Bacillus subtilis . The target compound, by replacing the 4(5H)-one with a 1-carboxamide, provides a direct scaffold-hopping partner to probe whether antibacterial activity is retained when the ketone is exchanged for an amide. This comparison can deconvolute the pharmacophoric contribution of the 3-methylthio group from that of the 4-ketone moiety.

Medicinal Chemistry Building Block for Late-Stage Diversification via Carboxamide Elaboration

With a melting point of 118°C, boiling point of 342.5°C (at 760 mmHg), and commercial availability at 95–97% purity from multiple suppliers (Maybridge, Apollo Scientific, AKSci, Alfa Chemistry), the compound is a viable synthetic intermediate for amide coupling, N-alkylation, or thioether oxidation reactions . Its N-methyl carboxamide can be selectively deprotected or further functionalized, while the 3-methylthio group can be oxidized to the sulfoxide or sulfone to systematically modulate polarity and metabolic stability in structure–property relationship studies.

Quote Request

Request a Quote for N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.